Bienvenue dans la boutique en ligne BenchChem!

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate

Apelin receptor antagonist β-arrestin recruitment functional assay

The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate (CAS 877636‑43‑6) belongs to the 4‑oxo‑4H‑pyran‑3‑yl benzoate class of small‑molecule apelin receptor (APJ/APLNR) functional antagonists. It is a close structural analog of the prototypical antagonist ML221 (CAS 877636‑42‑5), distinguished by a 4‑methyl substitution on the pyrimidine ring [REFS‑1].

Molecular Formula C18H13N3O6S
Molecular Weight 399.38
CAS No. 877636-43-6
Cat. No. B2394213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
CAS877636-43-6
Molecular FormulaC18H13N3O6S
Molecular Weight399.38
Structural Identifiers
SMILESCC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H13N3O6S/c1-11-6-7-19-18(20-11)28-10-14-8-15(22)16(9-26-14)27-17(23)12-2-4-13(5-3-12)21(24)25/h2-9H,10H2,1H3
InChIKeyUMKSGEWGYQSSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate (ML221‑4‑methyl analog) for APJ Antagonist Procurement


The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate (CAS 877636‑43‑6) belongs to the 4‑oxo‑4H‑pyran‑3‑yl benzoate class of small‑molecule apelin receptor (APJ/APLNR) functional antagonists. It is a close structural analog of the prototypical antagonist ML221 (CAS 877636‑42‑5), distinguished by a 4‑methyl substitution on the pyrimidine ring [REFS‑1]. This compound occupies a specific niche within the APJ antagonist pharmacophore series that has been explored for cardiovascular, metabolic, and angiogenic disease research applications [REFS‑1].

Why Generic APJ Antagonist Substitution Is Not Viable for 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate


The 4‑oxo‑4H‑pyran‑3‑yl benzoate scaffold exhibits steep structure–activity relationships (SAR), where subtle modifications to the pyrimidine ring dramatically alter functional antagonism and receptor selectivity [REFS‑1]. The prototypical compound ML221 achieves >37‑fold selectivity over the AT1 receptor, but monomethyl and dimethyl pyrimidine analogs consistently show divergent potency and selectivity profiles, as documented in the original SAR series [REFS‑1]. Therefore, generic replacement of this 4‑methylpyrimidine‑containing analog with other in‑class APJ antagonists introduces unacceptable uncertainty in target engagement, off‑target liability, and functional response, making substitution scientifically unsound for reproducible research or targeted lead optimization.

Quantitative Differentiation Evidence: 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate vs. ML221 and APJ Antagonist Class


APJ β‑Arrestin Functional Antagonism: Head‑to‑Head Potency Comparison with ML221

In a cell‑based β‑arrestin recruitment assay, the 4‑methylpyrimidine analog (CAS 877636‑43‑6) demonstrated an IC50 of 3,110 nM for antagonism of apelin‑13‑induced APJ activation [REFS‑1]. This represents a 1.78‑fold reduced potency compared to the prototypical antagonist ML221 (IC50 = 1,750 nM) tested under identical conditions [REFS‑2]. The quantified shift illustrates how the 4‑methyl group modulates functional antagonism, providing a defined potency benchmark for SAR‑driven candidate selection.

Apelin receptor antagonist β-arrestin recruitment functional assay GPCR pharmacology

GPCR Selectivity Profile Inferred from ML221 Class‑Level Data: 4‑Methyl Analog Differentiation Rationale

The parent compound ML221 displays >37‑fold selectivity for APJ over the closely related angiotensin II type 1 (AT1) receptor and exhibits no significant binding (<50% inhibition at 10 μM) against 27 of 29 off‑target GPCRs, with only κ‑opioid and benzodiazepinone receptors showing 50–70% inhibition at 10 μM [REFS‑1]. While direct selectivity data for the 4‑methyl analog (CAS 877636‑43‑6) are not available, the documented SAR indicates that monomethyl substitution on the pyrimidine ring generally retains the APJ‑selective phenotype but with attenuated potency [REFS‑1]. This class‑level inference positions the target compound as a presumptively selective but moderately potent APJ antagonist, suitable for applications requiring reduced maximal receptor blockade.

GPCR selectivity off‑target profiling apelin receptor AT1 receptor

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile vs. ML221

The addition of a 4‑methyl group increases the calculated logP of the target compound to 3.16 [REFS‑1], compared to a calculated logP of approximately 2.68 for the des‑methyl analog ML221 (estimated from published structures) [REFS‑2]. This 0.48 logP unit increase corresponds to an approximately 3‑fold higher theoretical partition coefficient, which may influence aqueous solubility, membrane permeability, and plasma protein binding in a manner distinct from the parent molecule. The hydrogen‑bond donor count remains 0 for both compounds, while the acceptor count is 9 for both [REFS‑1][REFS‑2].

physicochemical properties lipophilicity drug‑likeness permeability

Metabolic Stability and Solubility Profile: ML221 Class Benchmark for 4‑Methyl Analog Positioning

ML221 exhibits moderate aqueous solubility (25.5 μg/mL at pH 7.4), high mouse plasma protein binding (99.1%), rapid hepatic microsomal turnover (4.9% remaining after incubation), and moderate plasma stability (42.2%) [REFS‑1]. While direct ADMET data for the 4‑methyl analog are not reported, the SAR indicates that the aqueous solubility of ML221 is 14‑fold above its APJ IC50 [REFS‑1]. The increased lipophilicity of the 4‑methyl analog (ΔlogP ≈ +0.48, see Evidence Item 3) is likely to further reduce aqueous solubility while potentially increasing plasma protein binding and microsomal clearance—a predictable shift that can inform compound handling and assay design.

ADMET metabolic stability aqueous solubility plasma protein binding

Recommended Application Scenarios for 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate Based on Differential Evidence


SAR‑Driven Lead Optimization for APJ‑Targeting Programs

The 4‑methyl analog serves as a critical comparator compound in structure–activity relationship studies of the kojic‑acid‑derived APJ antagonist series. Its precisely quantified 1.78‑fold reduction in APJ β‑arrestin potency relative to ML221 (IC50 = 3,110 nM vs. 1,750 nM) [REFS‑1] enables medicinal chemistry teams to deconvolute the contribution of the pyrimidine 4‑position to receptor binding and functional antagonism. Procurement of this analog is warranted when elucidating the steric and electronic requirements of the pyrimidine‑binding pocket of APJ.

Selectivity‑Profiling Studies for Off‑Target Liability Assessment

Based on the class‑level selectivity profile of ML221 (>37‑fold over AT1; minimal activity at 27 other GPCRs) [REFS‑2], the 4‑methyl analog is a suitable tool for confirmatory selectivity profiling. Its reduced potency (IC50 = 3,110 nM) provides a wider dynamic range for detecting residual AT1 or κ‑opioid receptor engagement at the upper end of its concentration–response curve, making it useful for validating the selectivity window of emerging APJ antagonist chemotypes in parallel screening campaigns.

In Vitro Functional Assays Requiring Moderate APJ Blockade with Enhanced Membrane Permeability

The elevated calculated lipophilicity of the 4‑methyl analog (logP = 3.16 vs. ~2.68 for ML221) [REFS‑3] predicts improved passive membrane permeability. This physicochemical advantage supports its use in cell‑based functional assays (e.g., β‑arrestin recruitment, cAMP modulation) where intracellular access is rate‑limiting, provided that the modest potency reduction is acceptable. Researchers should anticipate lower aqueous solubility (reference value for ML221 is 25.5 μg/mL) [REFS‑2] and adjust DMSO stock concentrations accordingly.

ADMET Benchmarking and Formulation Optimization Studies

The documented ADMET profile of ML221 (solubility = 25.5 μg/mL, plasma protein binding = 99.1%, hepatic microsome stability = 4.9%) [REFS‑2] establishes a quantitative benchmark for the 4‑methyl analog. Procurement of this compound is recommended for comparative formulation studies aimed at improving solubility and metabolic stability while retaining the APJ‑selective pharmacophore. The predictable lipophilicity‑driven shifts in ADMET properties (ΔlogP ≈ +0.48) facilitate computational modeling of formulation strategies prior to experimental validation.

Quote Request

Request a Quote for 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.